silver;1-chloro-4-ethynylbenzene
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Overview
Description
Silver;1-chloro-4-ethynylbenzene is an organometallic compound that combines the properties of silver with the organic molecule 1-chloro-4-ethynylbenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-4-ethynylbenzene can be synthesized through the Sonogashira coupling reaction, which involves the reaction of 1-chloro-4-iodobenzene with acetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and produces high yields of the desired product.
Industrial Production Methods
Industrial production of 1-chloro-4-ethynylbenzene often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-chloro-4-ethynylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution Reactions: The benzene ring can undergo substitution reactions with electrophiles, maintaining the aromaticity of the ring.
Sonogashira Coupling Reactions: The ethynyl group can participate in coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.
Electrophilic Aromatic Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and acetylene under mild conditions.
Major Products Formed
Phenol Derivatives: Formed through nucleophilic substitution.
Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution.
Coupled Products: Formed through Sonogashira coupling reactions.
Scientific Research Applications
1-chloro-4-ethynylbenzene has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-chloro-4-ethynylbenzene in various reactions involves the interaction of its functional groups with other reactants. For example:
Nucleophilic Substitution: The chlorine atom is replaced by a nucleophile, forming a new bond with the nucleophile and releasing a chloride ion.
Electrophilic Aromatic Substitution: The benzene ring reacts with an electrophile, forming a sigma complex intermediate, which then loses a proton to restore aromaticity.
Sonogashira Coupling: The ethynyl group forms a carbon-carbon bond with another group through the action of palladium and copper catalysts.
Comparison with Similar Compounds
1-chloro-4-ethynylbenzene can be compared with other similar compounds such as:
1-chloro-2-ethynylbenzene: Similar structure but with the ethynyl group in a different position, leading to different reactivity and properties.
1-bromo-4-ethynylbenzene: Similar structure but with a bromine atom instead of chlorine, affecting the reactivity in substitution reactions.
The uniqueness of 1-chloro-4-ethynylbenzene lies in its specific reactivity patterns and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
49748-65-4 |
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Molecular Formula |
C8H4AgCl |
Molecular Weight |
243.44 g/mol |
IUPAC Name |
silver;1-chloro-4-ethynylbenzene |
InChI |
InChI=1S/C8H4Cl.Ag/c1-2-7-3-5-8(9)6-4-7;/h3-6H;/q-1;+1 |
InChI Key |
FDJNKLFMPWQUGV-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CC1=CC=C(C=C1)Cl.[Ag+] |
Origin of Product |
United States |
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